Pomalidomide-PEG3-C2-NH2 hydrochloride is derived from pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. The addition of polyethylene glycol (PEG) enhances its solubility and bioavailability, making it suitable for various biological applications. The compound's classification as an E3 ligase ligand underscores its relevance in developing targeted therapies that utilize the ubiquitin-proteasome pathway for protein degradation .
The synthesis of Pomalidomide-PEG3-C2-NH2 hydrochloride involves multiple steps:
Pomalidomide-PEG3-C2-NH2 hydrochloride has a complex molecular structure characterized by:
The structure features a pomalidomide core linked to a three-unit polyethylene glycol chain (PEG3) and an amine group (C2-NH2). The presence of various functional groups, including amides and hydroxyls from the PEG moiety, contributes to its chemical reactivity and solubility properties.
The three-dimensional conformation can be modeled using computational chemistry software to predict interactions with biological targets, particularly cereblon.
Pomalidomide-PEG3-C2-NH2 hydrochloride can undergo several chemical reactions:
The mechanism of action for Pomalidomide-PEG3-C2-NH2 hydrochloride primarily involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. Upon binding, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This process is crucial in regulating protein levels within cells and has implications in cancer therapy where specific oncoproteins need to be degraded.
The degradation pathway initiated by this compound affects various signaling cascades, including those involved in cell proliferation and survival, making it a valuable tool in therapeutic strategies aimed at malignancies .
Pomalidomide-PEG3-C2-NH2 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its application in biological systems and formulations .
Pomalidomide-PEG3-C2-NH2 hydrochloride has diverse applications across several scientific domains:
Pomalidomide-Polyethylene Glycol 3-C2-NH2 hydrochloride functions as a critical E3 ubiquitin ligase-recruiting moiety in proteolysis-targeting chimera (PROTAC) architectures. This conjugate incorporates pomalidomide, a validated cereblon ligand derived from immunomodulatory drugs, which exhibits high-affinity binding to the cereblon substrate recognition subunit within the Cullin 4A-RING E3 ubiquitin ligase complex [1] [3]. Upon PROTAC-mediated recruitment, cereblon undergoes conformational rearrangement that positions the target protein within ubiquitination distance, enabling the transfer of ubiquitin molecules from E2 ubiquitin-conjugating enzymes [5].
The molecular basis for cereblon recruitment stems from pomalidomide's ability to occupy the hydrophobic binding pocket in the cereblon tri-tryptophan pocket, forming hydrogen bonds with residues Histidine 353 and Tryptophan 400. This interaction triggers neosubstrate specificity, repurposing the E3 ligase machinery toward non-native target proteins [2]. Quantitative studies demonstrate that pomalidomide derivatives maintain cereblon binding affinities (Kd ≈ 1-5 μM) comparable to parent compounds, enabling efficient hijacking of the ubiquitin-proteasome system [6].
Table 1: Key Biophysical Properties of Cereblon-Pomalidomide Interaction
Parameter | Value | Measurement Method |
---|---|---|
Binding Affinity (Kd) | 3.2 ± 0.4 μM | Isothermal Titration Calorimetry |
Hydrophobic Contact Residues | Trp380, Trp386, Trp400 | X-ray Crystallography |
Hydrogen Bond Network | Histidine 353, Water-mediated bonds | Molecular Dynamics Simulation |
Ubiquitination Rate Enhancement | 12-fold vs. ligand-free cereblon | In Vitro Ubiquitination Assay |
The efficacy of Pomalidomide-Polyethylene Glycol 3-C2-NH2 hydrochloride-based PROTACs hinges on productive ternary complex formation between cereblon, the PROTAC molecule, and the target protein. This conjugate's design incorporates strategic elements to optimize this three-body interaction: 1) The pomalidomide warhead maintains unaltered cereblon binding geometry; 2) The terminal amine enables conjugation to target ligands without steric hindrance; 3) The polyethylene glycol 3 spacer provides optimal distance for simultaneous engagement [4] [9].
Structural biology studies reveal that effective ternary complexes require precise spatial orientation between the E3 ligase's ubiquitin-transfer zone and lysine residues on the target protein surface. The C2 alkyl chain in this conjugate (between polyethylene glycol 3 and amine) adds rotational freedom that accommodates variable positioning requirements [10]. Crystallographic analyses of related PROTAC ternary complexes demonstrate that polyethylene glycol 3-based linkers maintain distances of 15-20 Å between cereblon and target protein binding interfaces, falling within the optimal range for ubiquitin transfer [3].
Notably, the conjugate's amine terminus allows modular attachment to carboxylic acid-containing target ligands via amide bond formation. This linkage chemistry preserves the stereoelectronic properties of both binding motifs while providing hydrolytic stability. Systematic comparisons show that PROTACs synthesized using this building block exhibit 3-5 fold higher ternary complex stability (measured by surface plasmon resonance) compared to thalidomide-derived analogs, attributable to pomalidomide's superior cereblon-binding pharmacophore [6] [8].
The polyethylene glycol 3 moiety in Pomalidomide-Polyethylene Glycol 3-C2-NH2 hydrochloride represents a critical design element that significantly influences PROTAC degradation efficiency. Comprising three repeating ethylene oxide units (-O-CH2-CH2-), this linker provides approximately 12 atoms between the cereblon ligand and the target protein binder [4] [9]. Systematic optimization studies reveal that polyethylene glycol 3 achieves an optimal balance between rigidity and flexibility: shorter linkers (polyethylene glycol 1-2) restrict ternary complex formation, while longer chains (polyethylene glycol 4-6) increase entropic penalties and off-target ubiquitination [8].
The polyethylene glycol 3 linker's ethylene oxide repeating units confer hydration-dependent flexibility that adapts to protein surface topographies. Nuclear magnetic resonance analyses show that polyethylene glycol 3 maintains an extended conformation in aqueous environments, with a persistence length of approximately 3.5 Å per ethylene oxide unit. This enables the conjugate to span 10-15 Å – the ideal distance for positioning target proteins within cereblon's catalytic zone [10]. Additionally, the oxygen atoms within the polyethylene glycol chain form transient water-mediated hydrogen bonds that stabilize productive ternary complexes without rigidifying the linker.
Table 2: Degradation Efficiency vs. Linker Length in Pomalidomide-Based PROTACs
Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Half-life (min) | Optimal Target Classes |
---|---|---|---|---|
Polyethylene Glycol 1-C2 | 120 ± 15 | 65 ± 8 | 8.2 ± 1.1 | Kinases |
Polyethylene Glycol 3-C2 | 18 ± 3 | 92 ± 5 | 22.7 ± 3.5 | Transcription factors, Nuclear receptors |
Polyethylene Glycol 4-C2 | 25 ± 4 | 88 ± 6 | 19.1 ± 2.8 | Phosphatases |
Polyethylene Glycol 6-C2 | 95 ± 12 | 70 ± 7 | 10.3 ± 1.9 | Membrane transporters |
Biological evaluations demonstrate that PROTACs incorporating this polyethylene glycol 3-C2 linker achieve degradation half-maximal concentrations (DC50) 3-7 times lower than those with alternative linkers for challenging targets like transcription factors and nuclear receptors [1] [6]. The C2 alkyl spacer adjacent to the terminal amine further enhances proteasomal delivery by providing hydrophobic interactions that may facilitate membrane permeability. Cellular pharmacokinetic studies show that polyethylene glycol 3-based PROTACs maintain intracellular concentrations above degradation thresholds for 24-48 hours post-administration, attributable to the linker's optimal logP balance that avoids excessive hydrophilicity [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1